(1R,2S,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate
Description
The compound (1R,2S,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is a cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) amino group at the 4-position and acetylated hydroxyl groups at the 1,2-positions. Its stereochemistry (1R,2S,4S) is critical for its biological interactions, particularly in enzymatic inhibition and chiral recognition. The Cbz group enhances stability against proteolytic degradation, making it relevant in peptide mimetics and glycosidase inhibition studies .
Properties
IUPAC Name |
[(1R,2S,4S)-2-acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-12(20)24-16-9-8-15(10-17(16)25-13(2)21)19-18(22)23-11-14-6-4-3-5-7-14/h3-7,15-17H,8-11H2,1-2H3,(H,19,22)/t15-,16+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVPOKIUIUCKO-BBWFWOEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1OC(=O)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H](C[C@@H]1OC(=O)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Nitrocyclohexane Derivatives
Compounds 5 and 6 from and , (1R,2S,3S,4R,5S)-2-(benzyloxy)-5-nitro-4-((S/R)-1-oxobutan-2-yl)cyclohexane-1,3-diyl diacetate , share a similar acetylated cyclohexane backbone but differ in substituents:
- Nitro group at C5 : Enhances electrophilicity, influencing reactivity in Michael addition reactions .
Table 1: Substituent Comparison
| Position | Target Compound | Compound 5/6 () |
|---|---|---|
| C1, C2 | Diacetate | Diacetate |
| C4 | Cbz-amino | (S/R)-1-oxobutan-2-yl |
| C5 | - | Nitro group |
Key Insight : The absence of a nitro group in the target compound reduces its electrophilic reactivity but improves metabolic stability due to the Cbz group .
Comparison with (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol ()
This compound features a benzylamino-methyl group and a prop-1-en-2-yl substituent. Key differences include:
- Hydroxyl vs. Acetate Groups : The diol configuration in this analog increases polarity and hydrogen-bonding capacity, contrasting with the acetylated 1,2-positions of the target compound.
- Crystal Packing: highlights monoclinic crystal packing (space group P21) with intermolecular hydrogen bonds involving hydroxyls, a feature absent in the acetylated target compound .
Table 2: Physicochemical Properties
*Estimated based on structural similarity.
Stereochemical Considerations
The target compound’s (1R,2S,4S) configuration contrasts with tert-butyl((trans)-4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate (), which has a trans-cyclohexane-1,4-diamine scaffold. The rigid cyclopropane ring in the latter imposes distinct conformational constraints, whereas the target compound’s flexibility may enhance binding to shallow enzyme pockets .
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